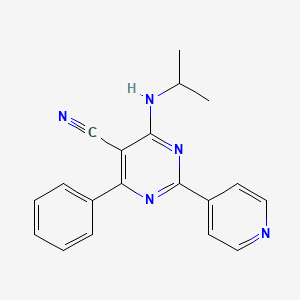![molecular formula C21H20ClFN2O3S B2799347 N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea CAS No. 1251670-41-3](/img/structure/B2799347.png)
N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-cyclohexyl-N’-[2-(4-methylphenyl)-1H-indol-3-yl]urea” is a complex organic molecule. It likely contains a urea group (NH2-CO-NH2) attached to a cyclohexyl group and an indole group, which is further substituted with a 4-methylphenyl group .
Molecular Structure Analysis
The molecular structure analysis would involve determining the connectivity of the atoms in the molecule and their three-dimensional arrangement. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are commonly used for this purpose .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Common reactions of urea derivatives include hydrolysis, and reactions with various electrophiles and nucleophiles .Physical And Chemical Properties Analysis
Physical and chemical properties such as melting point, boiling point, solubility, and reactivity can be determined through experimental measurements. Computational methods can also provide estimates of these properties .Scientific Research Applications
Synthesis and Chemical Properties
N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea is a compound involved in various chemical synthesis processes, demonstrating the versatility of urea derivatives in organic chemistry. For instance, urea derivatives like N-cyclohexyl-N'-[2-(4-methylphenyl)-1H-indol-3-yl]urea are synthesized through reactions involving chlorides of aryl/cyclohexyl carbamidophosphoric acids, indicating their role in creating complex organic molecules. Such compounds are characterized by their distinct spectral data, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and phosphorus-31 nuclear magnetic resonance (^31P NMR) spectra, providing insights into their structural and electronic properties (Reddy, Babu, & Reddy, 2003).
Enzyme Inhibition and Anticancer Potential
Research on urea derivatives extends to biological applications, such as enzyme inhibition and anticancer activities. Certain urea derivatives have been evaluated for their ability to inhibit enzymes like urease, β-glucuronidase, and snake venom phosphodiesterase, showcasing their potential as therapeutic agents. Moreover, some of these compounds exhibit anticancer properties, with specific urea derivatives showing in vitro activity against prostate cancer cell lines, suggesting their utility in developing new anticancer treatments (Mustafa, Perveen, & Khan, 2014).
Advancements in Cyclic Urea Derivatives
Innovative methods for synthesizing fused indole-cyclic urea derivatives have been developed, employing sequential diamination of alkynes with isocyanates. This process involves a double cyclization, facilitated by silver(I) catalysis, to create structurally complex urea derivatives. Such advancements underscore the potential of urea derivatives in synthesizing novel organic compounds with diverse chemical structures and potential applications in medicinal chemistry (Rajesh, Puri, Kant, & Reddy, 2017).
Applications in Material Science
The study of urea derivatives extends into materials science, where their corrosion inhibition properties for metals like mild steel in acidic environments have been investigated. Urea derivatives can form protective layers on metal surfaces, significantly reducing corrosion rates. This property is crucial for developing new corrosion inhibitors in industrial applications, highlighting the multifaceted applications of urea derivatives beyond pharmaceuticals (Mistry, Patel, Patel, & Jauhari, 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
[6-chloro-4-(4-fluoro-3-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClFN2O3S/c1-14-11-16(6-7-17(14)23)25-13-20(21(26)24-9-3-2-4-10-24)29(27,28)19-8-5-15(22)12-18(19)25/h5-8,11-13H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUKWIKZKUOLZFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)Cl)C(=O)N4CCCCC4)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClFN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

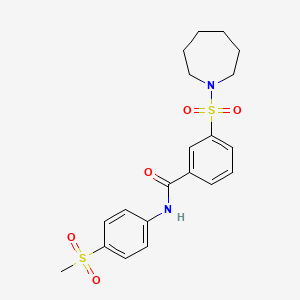

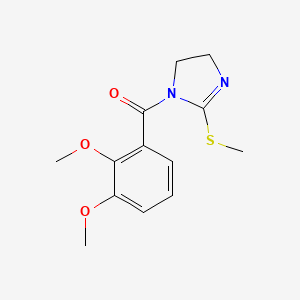
![2-[1-(3,4-Dihydro-2H-chromene-2-carbonyl)piperidin-4-yl]-6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-one](/img/structure/B2799272.png)
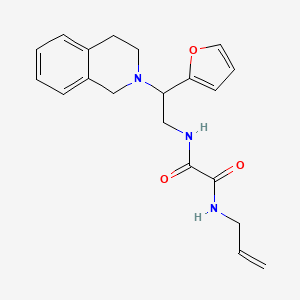
![N-benzoyl-N'-(1,4,6-trimethyl-1H-pyrazolo[3,4-b]pyridin-3-yl)thiourea](/img/structure/B2799274.png)
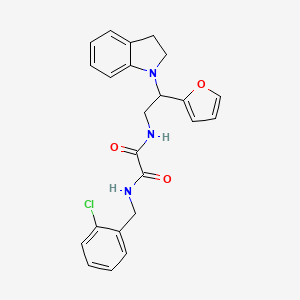
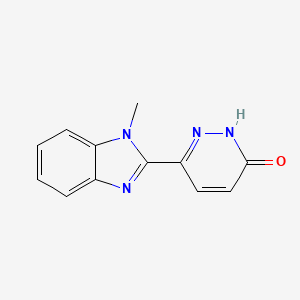
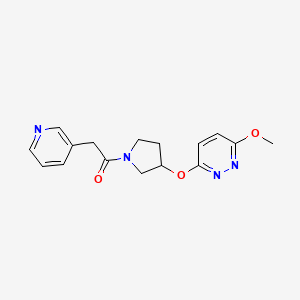

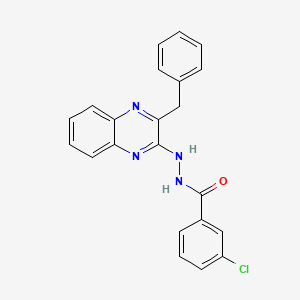
![3-fluoro-N-[3-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2799284.png)

